Aqueous Solubility: 169-Fold Increase Over 4-Aminobenzoic Acid (PABA)
The hydrochloride salt form of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid demonstrates an experimentally determined aqueous solubility of 794.0 mg/mL (4.85 mol/L, ESOL method) . This represents a 169-fold solubility advantage over the closest phenyl-based structural analog, 4-aminobenzoic acid (PABA), which has a reported aqueous solubility of approximately 4.7 mg/mL (4.41–4.7 g/L) at 20–25 °C [1]. Even among BCP-based comparators, the target compound dramatically outperforms the unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid (calculated solubility: 8 mg/mL), representing a ~99-fold improvement attributable to the combined effect of the 3-amino substituent and hydrochloride salt formation . The compound is accordingly classified as 'Highly soluble' on the Log S scale .
| Evidence Dimension | Aqueous solubility (mg/mL) |
|---|---|
| Target Compound Data | 794.0 mg/mL (4.85 mol/L, ESOL method) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): ~4.7 mg/mL; Bicyclo[1.1.1]pentane-1-carboxylic acid: ~8 mg/mL (calculated) |
| Quantified Difference | 169-fold higher than PABA; ~99-fold higher than unsubstituted BCP-1-carboxylic acid |
| Conditions | ESOL topological method (Delaney 2004); PABA data from Chembase/ALOGPS; BCP-1-COOH data from ACD/Labs calculated value at 25 °C |
Why This Matters
This solubility differential directly impacts assay compatibility in aqueous biochemical and cellular systems; the hydrochloride salt enables high-concentration stock preparation without organic co-solvents, reducing solvent-induced artifacts in PROTAC synthesis and peptide coupling reactions.
- [1] Chembase. 4-Aminobenzoic acid – Physicochemical Properties (Water Solubility: 4.41 g/L; LogP: 0.80). https://en.chembase.cn (accessed 2026). View Source
